N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is characterized by NMR, MS and its X-ray structure . It belongs to the azole family, which is one of the most studied groups of compounds due to their diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The compound has been synthesized and characterized in various studies . The synthesis methods have been widely studied and a variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of the compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile in two steps .Scientific Research Applications
Synthesis of Chemical Derivatives
Research has focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their potential applications. For example, the work by Haiza et al. (2000) discusses the synthesis of thiazolo and triazolo pyrimidines through alkylation and cyclization processes, showcasing the chemical versatility of this compound family (Haiza et al., 2000). Similarly, Fadda et al. (2013) describe the synthesis of tetrahydropyrimidine-2-thione and its derivatives, highlighting the methodological advancements in creating these compounds (Fadda et al., 2013).
Biological Properties and Applications
The biological properties of thiazolo[3,2-a]pyrimidine derivatives have been extensively studied, with research indicating their potential in medicinal chemistry. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities, demonstrating moderate effectiveness in this domain (Tozkoparan et al., 1999). Additionally, Kumar et al. (2009) synthesized functionalized amino acid derivatives showing cytotoxicity against cancer cell lines, suggesting the potential of these compounds in cancer therapy (Kumar et al., 2009).
Antimicrobial Activity
The antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives has also been explored. El-Maghraby et al. (2002) synthesized compounds showing antimicrobial activity, underscoring the therapeutic potential of these molecules in treating microbial infections (El-Maghraby et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-(4-tert-butylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-17(2,3)11-4-6-12(7-5-11)19-14(21)13-10-18-16-20(15(13)22)8-9-23-16/h4-7,10H,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGTBZLNCIKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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